molecular formula C10H7NOS B8609015 4-Cyano-7-methoxy benzo[b]thiophene

4-Cyano-7-methoxy benzo[b]thiophene

Cat. No. B8609015
M. Wt: 189.24 g/mol
InChI Key: JLXWNDBSHHPNIB-UHFFFAOYSA-N
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Patent
US07037932B2

Procedure details

To a stirred solution of 4-bromo-7-methoxy benzo[b]thiophene (1.05 g, 4.32 mmol, 1 equiv.) in dry DMF (40 mL) was added copper(I)cyanide (3.885 g, 43.4 mmol, 10 equiv.) and the reaction mixture was heated at 150° C. overnight. The reaction mixture was cooled to ˜120° C. and then solid iron(III)chloride (1.58 g, 9.74 mmol) was added followed by 1 N HCl (CAUTION: HCN evolution—perform in a well vented hood!) The reaction mixture was heated at ˜100° C. for 2 hr before cooling to room temperature. Water, brine, and ethyl acetate were added and the layers were separated. The organic layer was washed with brine (3 times), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue thus obtained was purified via medium pressure liquid chromatography eluting with 10% ethyl acetate/90% hexanes to afford the title compound (564 mg, 69%) as a colorless solid; □H (400 MHz, CDCl3) 4.06 (3H, s), 6.81 (1H, d, J=8 Hz), 7.56 (1H, d, J=6 Hz), 7.65 (1H, d, J=6 Hz), 7.71 (1H, d, J=8 Hz).
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
copper(I)cyanide
Quantity
3.885 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.58 g
Type
catalyst
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1.[Cu][C:14]#[N:15].Cl.C#N>CN(C=O)C.[Cl-].[Na+].O.[Fe](Cl)(Cl)Cl.C(OCC)(=O)C.O>[C:14]([C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1)#[N:15] |f:5.6.7|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
BrC1=CC=C(C=2SC=CC21)OC
Name
copper(I)cyanide
Quantity
3.885 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Four
Name
Quantity
1.58 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ˜120° C.
TEMPERATURE
Type
TEMPERATURE
Details
) The reaction mixture was heated at ˜100° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified via medium pressure liquid chromatography
WASH
Type
WASH
Details
eluting with 10% ethyl acetate/90% hexanes

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=2SC=CC21)OC
Measurements
Type Value Analysis
AMOUNT: MASS 564 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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